Z-Dbu-OMe.HCl (R) chemical properties and structure
Z-Dbu-OMe.HCl (R) chemical properties and structure
An In-Depth Technical Guide to (R)-Methyl 4-amino-3-((benzyloxy)carbonylamino)butanoate hydrochloride (Z-Dbu-OMe.HCl (R))
Authored by: A Senior Application Scientist
Introduction
(R)-Methyl 4-amino-3-((benzyloxy)carbonylamino)butanoate hydrochloride, commonly abbreviated as Z-Dbu-OMe.HCl (R), is a protected, non-proteinogenic amino acid derivative of significant interest in the fields of peptide chemistry and drug development. As a derivative of 3,4-diaminobutyric acid (Dbu), it serves as a crucial building block for the synthesis of modified peptides and peptidomimetics. The strategic placement of protecting groups—a benzyloxycarbonyl (Z) group on the alpha-amino function and a methyl ester (OMe) on the carboxyl group—affords precise control over its reactivity during solid-phase or solution-phase peptide synthesis.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Z-Dbu-OMe.HCl (R), offering field-proven insights for researchers, chemists, and professionals in drug discovery.
Core Chemical Identity and Structure
Z-Dbu-OMe.HCl (R) is characterized by a butanoate backbone with two amino groups at positions 3 and 4. The key to its utility lies in the orthogonal protection strategy employed.
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Benzyloxycarbonyl (Z) Group: Attached to the C3 amino group, this urethane-type protecting group is stable under a wide range of conditions but can be selectively removed, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[1]
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Methyl Ester (OMe) Group: This protects the carboxylic acid, preventing its participation in undesired side reactions. It is typically removed by saponification using a mild base like lithium hydroxide (LiOH).[1]
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Hydrochloride (HCl) Salt: The primary amine at the C4 position is protonated, forming a stable hydrochloride salt. This enhances the compound's crystallinity, stability, and solubility in certain solvents, while also preventing the free amine from engaging in premature reactions.[1]
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(R)-Stereocenter: The chiral center at the C3 position is in the (R)-configuration. This specific stereochemistry is critical as it dictates the three-dimensional conformation of the resulting peptides, which in turn influences their biological activity and resistance to proteolysis.[1]
Caption: Chemical structure of Z-Dbu-OMe.HCl (R).
Physicochemical and Spectroscopic Properties
The physical and chemical properties of Z-Dbu-OMe.HCl (R) are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 845909-53-7 | [2] |
| Molecular Formula | C₁₃H₁₉ClN₂O₄ | [2] |
| Molecular Weight | 302.75 g/mol | [1][2] |
| IUPAC Name | methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride | [1] |
| Typical Purity | ≥95% | [1] |
| Appearance | White to off-white solid/powder | General knowledge |
| Recommended Storage | -20°C, under inert atmosphere | [1] |
Anticipated Analytical Characterization
While specific spectra for this compound are proprietary to manufacturers, a scientist can validate its structure using standard analytical techniques. The expected results are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals would include:
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Aromatic protons from the benzyloxycarbonyl (Z) group, typically appearing as a multiplet around 7.3 ppm.
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A singlet for the benzylic CH₂ protons of the Z group, usually around 5.1 ppm.
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A singlet for the methyl ester (OMe) protons at approximately 3.7 ppm.
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Multiplets for the diastereotopic protons of the butanoate backbone (CH₂ and CH groups).
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Signals for the amine protons, which may be broad and exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected peaks include:
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Carbonyl carbons for the ester and carbamate groups in the 155-175 ppm region.
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Aromatic carbons between 127-137 ppm.
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The benzylic carbon of the Z group around 67 ppm.
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The methoxy carbon of the ester around 52 ppm.
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Aliphatic carbons of the Dbu backbone in the 30-55 ppm range.
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FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.[3][4] Characteristic absorption bands would be:
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N-H stretching from the amine and carbamate groups (~3300-3400 cm⁻¹).
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C-H stretching from aromatic and aliphatic groups (~2850-3100 cm⁻¹).
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Two distinct C=O (carbonyl) stretching bands: one for the urethane (~1690-1710 cm⁻¹) and one for the methyl ester (~1735-1750 cm⁻¹).
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C-O stretching bands in the 1000-1300 cm⁻¹ region.
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MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. In ESI-MS (Electrospray Ionization), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 267.1, derived from the molecular formula C₁₃H₁₈N₂O₄.[1]
Synthesis and Purification Workflow
The synthesis of Z-Dbu-OMe.HCl (R) is a multi-step process that requires careful control of reaction conditions to ensure stereochemical integrity and high purity. The general, field-proven approach involves two primary transformations starting from a suitable precursor.
Experimental Protocol: General Synthesis
Step 1: Selective N-alpha-Protection The synthesis typically begins with an appropriate 3,4-diaminobutyric acid derivative. The alpha-amino group (at C3) is selectively protected with the benzyloxycarbonyl (Z) group.
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Reactant Preparation: Dissolve the (R)-3,4-diaminobutyric acid precursor in a suitable solvent system, often a mixture of an organic solvent like dioxane and water.
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Basification: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃), to act as a proton scavenger.
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Protecting Group Addition: Cool the mixture in an ice bath (0°C). Slowly add benzyl chloroformate (Z-Cl) dropwise while maintaining the temperature and pH.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once complete, perform an aqueous work-up to remove excess reagents and byproducts.
Step 2: Carboxyl Group Esterification The carboxylic acid is then converted to a methyl ester. A common and highly efficient method utilizes trimethylsilyl chloride (TMSCl) in methanol.[5]
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Reactant Suspension: Suspend the N-protected amino acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the suspension to 0°C. Add freshly distilled TMSCl slowly. The TMSCl reacts with methanol in situ to generate anhydrous HCl, which catalyzes the esterification.
-
Reaction: Stir the solution at room temperature until the starting material is fully consumed, as monitored by TLC.[5]
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Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product, the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product with high purity.
Caption: General workflow for the synthesis of Z-Dbu-OMe.HCl (R).
Applications in Research and Drug Development
Z-Dbu-OMe.HCl (R) is primarily used as a specialized building block in peptide synthesis. The presence of a protected primary amine on the side chain allows for post-synthetic modifications or the creation of branched and cyclic peptides.
Key Application Areas:
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Antimicrobial Peptides (AMPs): Diaminobutyric acid is a key component of naturally occurring AMPs like polymyxins.[1] Incorporating Dbu residues using Z-Dbu-OMe.HCl (R) allows for the synthesis of novel AMPs with enhanced activity against Gram-negative bacteria, improved selectivity, and reduced susceptibility to bacterial resistance.[1]
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing canonical amino acids with Dbu, researchers can probe the effects of side-chain length, charge, and stereochemistry on a peptide's biological activity, receptor binding, and membrane interaction.[1]
-
Peptide Stapling and Cyclization: The side-chain amine, once deprotected, serves as a convenient handle for intramolecular cyclization or for introducing "staples" (covalent cross-links) to lock a peptide into a specific bioactive conformation, often enhancing its stability and cell permeability.
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Development of Therapeutic Peptides: Beyond AMPs, Dbu-containing peptides are being explored as enzyme inhibitors and cell-penetrating peptides for targeted drug delivery.[1]
Caption: Role of Z-Dbu-OMe.HCl (R) in peptide synthesis and modification.
Handling and Safety Precautions
As with any laboratory chemical, Z-Dbu-OMe.HCl (R) must be handled with appropriate care. While not classified as acutely hazardous, adherence to standard safety protocols is essential.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7]
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Inhalation: May cause respiratory tract irritation. If inhaled, move the exposed person to fresh air.[6]
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Skin and Eye Contact: May cause skin and eye irritation.[6][8] In case of contact, immediately flush the affected area with plenty of water. For eyes, rinse for at least 15 minutes.[7]
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[6] Recommended long-term storage is at -20°C.[1]
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.[6]
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[6]
References
- Z-Dbu-OMe.HCl (S) - 1263047-39-7. Vulcanchem.
- Safety Data Sheet (for F
- MSDS - Safety Data Sheet (for H-Thr(tBu)-OMe HCl). AAPPTec.
- Safety Data Sheet (for Lead-Acid Battery).
- Safety data sheet (for H-Thr(tBu)-OMe · HCl). CymitQuimica.
- Z-Dbu-OMe.HCl(R)|845909-53-7. Pegpharm.
- Determining a Structure with IR and NMR. YouTube.
- Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.
- A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.
Sources
- 1. Z-Dbu-OMe.HCl (S) (1263047-39-7) for sale [vulcanchem.com]
- 2. Z-Dbu-OMe.HCl(R)|845909-53-7-Pegpharm [alphabiopharm.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. regi.com [regi.com]
